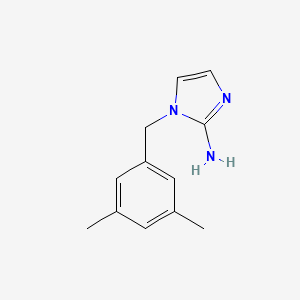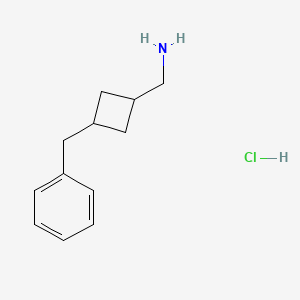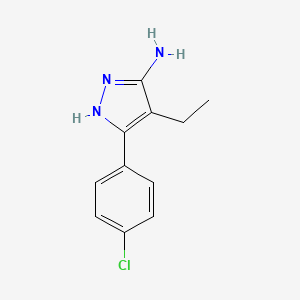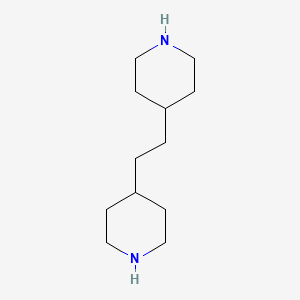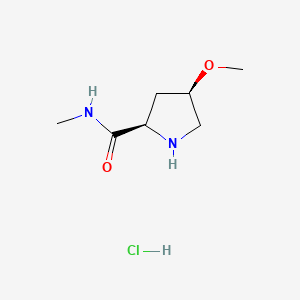
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a 2-chlorophenylthio group
Vorbereitungsmethoden
The synthesis of 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving suitable precursors.
Introduction of the Hydroxyl Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the 2-Chlorophenylthio Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced and subsequently chlorinated.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Analyse Chemischer Reaktionen
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkoxides).
Wissenschaftliche Forschungsanwendungen
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of metabolic enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Bromophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane, affecting the compound’s steric properties and reactivity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-sulfonic acid:
Eigenschaften
Molekularformel |
C11H11ClO3S |
|---|---|
Molekulargewicht |
258.72 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3S/c12-8-3-1-2-4-9(8)16-11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
HFXNYUCFGWVROI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)SC2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


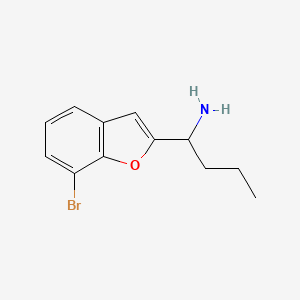
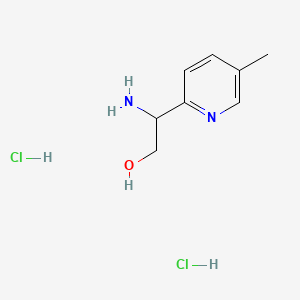
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
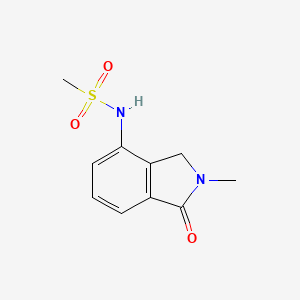
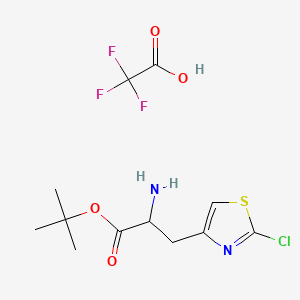

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
